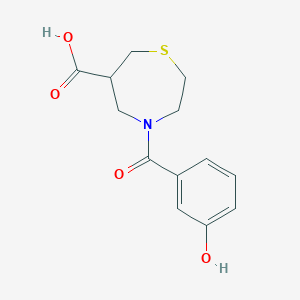![molecular formula C19H20N2O2 B7409620 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone](/img/structure/B7409620.png)
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile attacking the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include using high-pressure reactors for hydrogenation and employing continuous flow chemistry techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: Exhibits high affinity toward sigma receptors.
Uniqueness
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone is unique due to its specific combination of a piperidine ring, a pyridine ring, and a benzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[1-(2-pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)15-8-12-21(13-9-15)19(23)18-5-3-2-4-17(18)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZFMVJMRYNBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Bis(difluoromethyl)-1-(6-oxaspiro[4.5]decan-9-yl)pyrazole](/img/structure/B7409546.png)
![1-[2-[2-[(2R)-2-acetylpiperidin-1-yl]-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7409551.png)
![[4-fluoro-3-[(3S)-3-fluoropyrrolidine-1-carbonyl]phenyl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7409560.png)
![(3R,4R)-N-[(4-oxo-1H-pyridin-2-yl)methyl]-4-phenylthiolane-3-carboxamide](/img/structure/B7409564.png)
![3-[[3-(N,S-dimethylsulfonimidoyl)phenyl]carbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7409573.png)

![3-[(1-Benzylpiperidin-3-yl)methylcarbamoyl]-4-chlorobenzoic acid](/img/structure/B7409581.png)
![4-[[4-(Dimethylamino)quinoline-2-carbonyl]amino]cyclopentene-1-carboxylic acid](/img/structure/B7409587.png)
![2-cyclopropyl-1-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]piperidin-4-one](/img/structure/B7409591.png)
![5-(2-Cyclopropyl-4-oxopiperidine-1-carbonyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7409595.png)
![2-[[4-(2,5-Dimethylphenyl)-4-oxobutanoyl]amino]-2-pyridin-3-ylacetic acid](/img/structure/B7409606.png)
![5-ethyl-N-[2-[1-(methylsulfanylmethyl)cyclopropyl]ethyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7409613.png)
![2-[2-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carbonyl]phenyl]sulfanylpropanoic acid](/img/structure/B7409623.png)
![2-bromo-3-ethyl-N-[2-methyl-1-[methyl(propyl)amino]propan-2-yl]imidazole-4-carboxamide](/img/structure/B7409624.png)
